1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3,3-dimethylbutan-1-one
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Overview
Description
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further connected to a butanone moiety
Preparation Methods
The synthesis of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE involves several steps. One common method includes the condensation of 1-(4-chlorobenzyl)piperazine with 3,3-dimethyl-1-butanone under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired products. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs for the treatment of neurological disorders and other medical conditions.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors and transporters, modulating their activity and influencing neurotransmission. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)piperazine: This compound shares a similar structure but lacks the butanone moiety, resulting in different chemical and biological properties.
4-(4-Chlorobenzyl)piperidine: Another related compound with a piperidine ring instead of a piperazine ring, leading to variations in its reactivity and applications
Properties
Molecular Formula |
C17H25ClN2O |
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Molecular Weight |
308.8 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C17H25ClN2O/c1-17(2,3)12-16(21)20-10-8-19(9-11-20)13-14-4-6-15(18)7-5-14/h4-7H,8-13H2,1-3H3 |
InChI Key |
TVZBGRQWURWXGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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